[9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-fluorophenyl)methanone
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Overview
Description
9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound with the molecular formula C24H18BrFN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multi-step organic reactionsThe final step involves the addition of the fluorophenylmethanone group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical processes .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry
In the industrial sector, 9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate that it may influence signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone
- 9-Bromo-2-(4-fluorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone
- 9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone
Uniqueness
What sets 9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone apart from similar compounds is its unique combination of functional groups. The presence of both bromo and fluorophenyl groups enhances its reactivity and potential biological activity. Additionally, its specific structural configuration allows for unique interactions with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H18BrFN2O2 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
[9-bromo-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H18BrFN2O2/c1-14-2-4-15(5-3-14)20-13-21-19-12-17(25)8-11-22(19)30-24(28(21)27-20)23(29)16-6-9-18(26)10-7-16/h2-12,21,24H,13H2,1H3 |
InChI Key |
GVRBNAFMGTXDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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